2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid
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Overview
Description
2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid is an organic compound with the molecular formula C7H9NO4S2 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a methylsulfamoyl group and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Methylsulfamoyl Group: The methylsulfamoyl group is introduced via a sulfonation reaction using methylamine and sulfur trioxide.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through a carboxylation reaction using carbon dioxide and a suitable organometallic reagent.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and carboxylic acids.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Thiophene derivatives with substituted nucleophiles.
Scientific Research Applications
2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Methylsulfamoyl)thiophen-3-yl]acetic acid
- 2-[5-(Ethylsulfamoyl)thiophen-2-yl]acetic acid
- 2-[5-(Methylsulfamoyl)furan-2-yl]acetic acid
Uniqueness
2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications .
Properties
IUPAC Name |
2-[5-(methylsulfamoyl)thiophen-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c1-8-14(11,12)7-3-2-5(13-7)4-6(9)10/h2-3,8H,4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEORCJANPCVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(S1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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